molecular formula C18H13F3N2O3S B2594527 (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one CAS No. 638138-17-7

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one

Cat. No. B2594527
CAS RN: 638138-17-7
M. Wt: 394.37
InChI Key: ZOKSGBRBJQEDQO-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C18H13F3N2O3S and its molecular weight is 394.37. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research on similar compounds has shown significant potential in photodynamic therapy (PDT) for cancer treatment. The study on zinc phthalocyanine derivatives substituted with Schiff base groups revealed these compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Properties

A series of Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and tested for their biological activities. These compounds exhibited DNA protective ability against oxidative stress and showed strong antimicrobial activity against certain bacteria, along with cytotoxicity on cancer cell lines (Gür et al., 2020). This suggests the potential for similar compounds to be developed into antimicrobial and anticancer agents.

Antibacterial and Anticancer Properties

Another study focused on thiazole and 2-thioxoimidazolidinone derivatives, exploring their antibacterial and anticancer properties. The synthesized compounds were characterized by their spectral data and evaluated for antimicrobial and anticancer activities, highlighting the diverse applicability of such compounds in addressing microbial infections and cancer (Sherif, Eldeen, & Helal, 2013).

Molecular Docking Studies

Conformational analysis and DFT investigations of triazole derivatives emphasized the importance of structural aspects in defining their biological activities. Molecular docking predicted inhibitory activity against tuberculosis, suggesting the potential of these compounds in drug discovery processes (Kumar et al., 2021).

properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3S/c1-26-14-7-10(5-6-13(14)24)8-15-16(25)23-17(27-15)22-12-4-2-3-11(9-12)18(19,20)21/h2-9,24H,1H3,(H,22,23,25)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKSGBRBJQEDQO-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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